3,4-difluoro-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyridin-2-yl group attached to a piperazin-1-yl group, which is further attached to a phenyl group. The phenyl group is substituted with a benzamide group that carries two fluorine atoms.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 408.453. Unfortunately, specific details such as melting point, boiling point, solubility, and other physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Metabolism and Antineoplastic Applications
- Antineoplastic Tyrosine Kinase Inhibitor: A related compound, Flumatinib, has been tested for its antineoplastic properties as a tyrosine kinase inhibitor in chronic myelogenous leukemia (CML) patients. It undergoes metabolism in humans primarily through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, leading to several metabolic products (Gong, Chen, Deng, & Zhong, 2010).
Analytical Chemistry and Quality Control
- Capillary Electrophoresis of Related Substances: A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds structurally similar to the compound of interest. This method is significant for quality control in pharmaceuticals (Ye, Huang, Li, Xiang, & Xu, 2012).
Drug Degradation and Stability Studies
- Stability and Degradation Products: Another study focused on the degradation of imatinib mesylate under various conditions, identifying major degradation products. Understanding the stability and degradation pathways of similar compounds is essential for pharmaceutical development (Szczepek, Kosmacińska, Bielejewska, Łuniewski, Skarżyński, & Rozmarynowska, 2007).
Synthesis and Characterization
- Synthesis of Novel Benzamides: Research on the synthesis and characterization of novel benzamides and their metal complexes has been conducted. These studies are crucial for exploring new therapeutic compounds and understanding their interactions (Khatiwora, Joshi, Puranik, Darmadhikari, Athawale, Deshp, & Kashalkar, 2013).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the retrieved data. It’s important to note that this compound is not intended for human or veterinary use and is available for research purposes only.
Future Directions
While specific future directions for this compound are not available in the retrieved data, similar compounds have shown potential in medical research. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . This suggests potential future directions in the development of new drugs for the treatment of tuberculosis.
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine kinases , which play a crucial role in the regulation of cell growth and differentiation.
Mode of Action
It’s known that similar compounds, such as imatinib, inhibit the activity of tyrosine kinases . This inhibition can prevent the phosphorylation of proteins that are essential for the survival and proliferation of certain types of cancer cells.
Biochemical Pathways
The inhibition of tyrosine kinases can affect multiple signaling pathways, including the pi3k/akt/mtor pathway, which is involved in cell survival and proliferation .
Result of Action
The inhibition of tyrosine kinases can lead to the suppression of cell growth and induction of apoptosis .
Properties
IUPAC Name |
3,4-difluoro-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O/c24-20-9-6-18(15-21(20)25)23(30)27-19-7-4-17(5-8-19)16-28-11-13-29(14-12-28)22-3-1-2-10-26-22/h1-10,15H,11-14,16H2,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAJXWRXOFCQLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.